Product packaging for Iron pentacarbonyl(Cat. No.:CAS No. 13463-40-6)

Iron pentacarbonyl

Cat. No.: B077669
CAS No.: 13463-40-6
M. Wt: 195.9 g/mol
InChI Key: FYOFOKCECDGJBF-UHFFFAOYSA-N
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Description

Iron pentacarbonyl (Fe(CO)₅) is a volatile, organometallic compound of significant interest in research and industrial synthesis. It serves as a versatile precursor for the synthesis of iron-based nanoparticles and heterogeneous catalysts, where its decomposition under controlled conditions allows for the precise formation of zero-valent iron species on various supports. In homogeneous catalysis, it is a classic source of iron in carbonyl complexes and acts as a catalyst or catalyst precursor in key transformations such as the Pauson-Khand reaction and hydroformylation. Furthermore, its utility extends to Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes for fabricating thin films of pure iron or iron oxide. A critical area of investigation involves its role as a model compound for studying the toxicological effects of metal carbonyls, given its ability to release carbon monoxide (CO) upon decomposition. This reagent is strictly intended for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula 5CO.Fe B077669 Iron pentacarbonyl CAS No. 13463-40-6

Properties

IUPAC Name

formaldehyde;iron
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InChI

InChI=1S/5CO.Fe/c5*1-2;
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InChI Key

FYOFOKCECDGJBF-UHFFFAOYSA-N
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Canonical SMILES

C=O.C=O.C=O.C=O.C=O.[Fe]
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Molecular Formula

C5FeO5, Array, FeC5O5
Record name IRON PENTACARBONYL
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Molecular Weight

195.90 g/mol
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Physical Description

Iron pentacarbonyl appears as a yellow to dark red liquid. Insoluble in water and denser than water. Very toxic by inhalation, ingestion, and skin absorption. Flash point 5 °F. Used to make other chemicals., Liquid, Colorless to yellow to dark-red, oily liquid; [NIOSH] Ignites in air; Insoluble in water; [Sullivan, p. 979], COLOURLESS-TO-YELLOW OR DARK RED VISCOUS LIQUID., Colorless to yellow to dark-red, oily liquid.
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Boiling Point

216.8 °F at 749 mmHg (EPA, 1998), 103 °C, 217 °F at 749 mmHg, (749 mmHg) 217 °F
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Flash Point

5 °F (EPA, 1998), 5 °F, -15 °C (5 °F) - closed cup, -15 °C c.c.
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Solubility

Insoluble (NIOSH, 2023), Water solubility data for iron pentacarbonyl are contradictory; a value of 50-100 mg/L can be assumed...the solubility of water in iron pentacarbonyl is 200-400 mg/kg., In water, 44 mg/L at 20 °C, Insoluble in water, Practically insoluble in water, For more Solubility (Complete) data for Iron pentacarbonyl (9 total), please visit the HSDB record page., Solubility in water: none, Insoluble
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Density

1.457 at 69.8 °F (EPA, 1998) - Denser than water; will sink, 1.46 g/cu cm, Relative density (water = 1): 1.5, 1.457 at 69.8 °F, 1.46-1.52
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Vapor Density

6.74 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.74 (Air = 1), Relative vapor density (air = 1): 6.8, 6.74
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Vapor Pressure

40 mmHg at 86.54 °F (EPA, 1998), 21.0 [mmHg], VP: 34.9 to 875.8 hPa at 20 to 100 °C, VP: Pa-21 torr at 20 °C, 40 mm Hg at 30.3 °C, Vapor pressure, kPa at 25 °C: 4.7, 40 mmHg at 86.54 °F, (87 °F): 40 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Color/Form

Yellow, oily liquid, Colorless to yellow oily liquid, Mobile yellow liquid, Colorless to yellow to dark red, oily liquid, Viscous, yellow liquid

CAS No.

13463-40-6
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Melting Point

-5.8 °F (EPA, 1998), -20.5 °C, -20 °C, -5.8 °F, -6 °F
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Record name Iron pentacarbonyl (as Fe)
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Synthetic Methodologies and Precursor Chemistry of Iron Pentacarbonyl

Industrial Synthesis Pathways and Mechanistic Considerations

The industrial production of iron pentacarbonyl is analogous to the Mond process for nickel, involving the direct reaction of the metal with carbon monoxide to form a volatile metal carbonyl. wikipedia.org

High-Pressure Carbonylation of Iron and Catalysis by Sulfur Compounds

The primary industrial method for synthesizing this compound involves the high-pressure carbonylation of finely divided iron particles. wikipedia.org This reaction is typically carried out using iron sponge as the starting material under demanding conditions, including carbon monoxide pressures of 5 to 30 MPa and temperatures ranging from 150 to 200°C. wikipedia.org

A key aspect of this industrial process is the use of a sulfur-containing compound as a catalyst. wikipedia.orggoogle.com Sulfur and its compounds, such as hydrogen sulfide (B99878), facilitate the reaction, enhancing the conversion rate of iron and shortening the reaction time. wikipedia.orggoogle.com The mechanism involves the formation of iron sulfides on the surface of the iron particles, which are more readily carbonylated than the bulk iron itself. A patent describes a process utilizing a mixture of an alkali metal sulfide and sulfur as a catalyst, which allows the reaction to proceed under milder conditions and achieve higher space-time yields. google.com Another patented method employs polysulfides with the general formula RSₓR' as catalysts. google.com

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key variables that can be adjusted include temperature, pressure, the concentration of the iron precursor, and the amount of catalyst. nanomicrobiology.irrsc.org For instance, a patented medium-pressure synthesis method operates at temperatures between 120-250°C and pressures of 3.0-8.5 MPa, achieving an iron conversion rate of up to 86% or more. google.com Research has shown that even a small addition of about 1 wt% sulfur can significantly increase the yield, though higher amounts can be detrimental. nianet.org The particle size of the iron reactant also plays a role, with finer particles generally leading to a higher reaction rate due to the increased surface area. google.com The crude this compound produced is typically purified by distillation. wikipedia.org

Laboratory-Scale Synthesis Techniques

While the high-pressure direct carbonylation method is suitable for industrial production, laboratory-scale syntheses often employ alternative routes to avoid the need for specialized high-pressure equipment. wikipedia.org One common laboratory method involves the use of an iron iodide intermediate. In this two-step process, iron(II) iodide (FeI₂) is first reacted with carbon monoxide to form iron tetracarbonyl diiodide (Fe(CO)₄I₂). This intermediate is then reduced with copper metal to yield this compound. wikipedia.org

Another approach involves the single-electron oxidation of neutral Fe(CO)₅ to produce the open-shell this compound cation, [Fe(CO)₅]•+. This has been achieved using a strong deelectronator in combination with weakly coordinating anions. nih.gov

This compound as a Precursor in Advanced Materials Synthesis

This compound is a versatile precursor for the synthesis of a variety of iron-based materials, particularly at the nanoscale. rsc.org

Role in Thermolytic Decomposition for Nanoparticle Formation

The thermal decomposition of this compound is a widely used method for producing well-defined iron and iron-containing nanoparticles. rsc.orgresearchgate.net In this process, Fe(CO)₅ is heated in a high-boiling point solvent, often in the presence of surfactants like oleic acid or oleylamine, which control the size and shape of the resulting nanoparticles. researchgate.netaip.org The decomposition of Fe(CO)₅ releases carbon monoxide and forms an iron oleate (B1233923) complex as an intermediate, which then decomposes to nucleate and grow nanocrystals. nih.gov

This method allows for precise control over nanoparticle size, which can be tuned by varying parameters such as the molar ratio of surfactant to this compound, reaction temperature, and reaction time. researchgate.netnih.gov For example, iron nanoparticles with sizes ranging from 4.8 nm to 10.9 nm have been synthesized by adjusting the decomposition time. researchgate.net The resulting iron nanoparticles can be subsequently oxidized to form monodisperse maghemite (γ-Fe₂O₃) nanocrystallites. researchgate.net

Chemical Vapor Deposition (CVD) Precursor Applications

This compound is an effective precursor in chemical vapor deposition (CVD) processes for depositing thin films of iron and its compounds. rsc.orgazonano.com In CVD, Fe(CO)₅ is vaporized and introduced into a reaction chamber where it decomposes on a heated substrate, leading to the formation of a thin film. rsc.org This technique is used to create a variety of materials, including pure iron, iron oxides, and iron-containing alloys. researchgate.netacs.org

Focused Ion Beam-Induced Deposition (FIBID) Precursor Studies

This compound (Fe(CO)₅) is a well-studied organometallic precursor for Focused Ion Beam-Induced Deposition (FIBID), a direct-write nanofabrication technique. In FIBID, a focused beam of ions interacts with precursor molecules adsorbed on a substrate, causing their decomposition and leading to localized material deposition. Unlike its electron-beam counterpart (FEBID), the decomposition processes in FIBID are significantly influenced by the direct interaction with primary ions, as the spread of secondary electrons is low. acs.orgacs.org The nature of the ion-molecule interaction, which can range from electronic excitation to nuclear stopping, depends on the ion's mass, velocity, and charge state, directly impacting the resulting deposit. acs.orgacs.org

Research into the fundamental mechanisms of Fe(CO)₅ decomposition under ion irradiation has provided critical insights into the FIBID process. Studies have explored the fragmentation of isolated, gas-phase Fe(CO)₅ molecules and molecular clusters after interacting with various ion projectiles. acs.orgresearchgate.netresearchgate.net These investigations are vital as there is limited data on the interaction of primary ions with deposition precursors compared to the extensive literature on electron interactions. acs.orgacs.org

The interaction between an ion and the Fe(CO)₅ molecule can occur through two primary channels: interaction with the molecule's electronic cloud (leading to electronic excitation or electron capture) or through elastic collisions with the atomic nuclei (nuclear stopping). acs.org The fragmentation patterns and the efficiency of decomposition vary significantly depending on the projectile ion.

Experimental findings highlight that different ions lead to distinct fragmentation outcomes. For instance, collisions with light projectiles like Helium ions (He⁺) primarily cause electronic excitation, which results in relatively low fragmentation efficiency. acs.org While this leads to fragments with low kinetic energy, which is advantageous for minimizing deposit broadening, it may leave an average of two CO groups attached to the iron atom, potentially requiring further processing to achieve high-purity deposits. acs.org In contrast, projectiles like Neon ions (Ne⁺) have been shown to be surprisingly effective at fragmentation, leaving an average of only ~0.3 CO groups attached to the iron atom. acs.org

The kinetic energy of the fragments produced during decomposition is a critical factor in FIBID, as energetic fragments can travel from the point of impact and cause unwanted broadening of the deposited nanostructure. acs.org The table below summarizes the maximum kinetic energies measured for CO⁺ and Fe⁺ fragments resulting from the interaction of Fe(CO)₅ with various ion projectiles.

Maximum Kinetic Energies of Fragments from Fe(CO)₅ Decomposition

Projectile Ion Collision Energy (keV) Max. Kinetic Energy of CO⁺ (eV) Max. Kinetic Energy of Fe⁺ (eV)
⁴He⁺ 16 ~0.2 ~0.1
⁴He²⁺ 16 ~0.3 ~0.1
²⁰Ne⁺ 6 ~2.5 ~1.2
²⁰Ne⁴⁺ 40 ~0.6 ~0.3
⁴⁰Ar⁺ 3 ~2.0 ~1.0
⁴⁰Ar³⁺ 21 ~0.8 ~0.4
⁸⁴Kr³⁺ 12 ~1.5 ~0.8
⁸⁴Kr¹⁷⁺ 255 ~1.0 ~0.5

Data sourced from experimental results on the fragmentation of deposition precursors. acs.org

Studies using singly and multiply charged ions have further elucidated the decomposition pathways. The interaction with multiply charged ions often results in a higher content of parent ions and slow metastable fragmentation due to electron capture processes. acs.org Research comparing ion-induced and electron-induced decomposition on thin films of Fe(CO)₅ shows distinct mechanisms. During bombardment with Argon ions (Ar⁺), Fe(CO)₅ molecules are completely fragmented due to energy transfer, causing the desorption of approximately 80% of the CO molecules. acs.org The remaining ligands undergo C≡O bond cleavage, forming adsorbed carbon while the iron and carbon atoms are then subject to sputtering by the ion beam. acs.org This contrasts with electron irradiation, where initial decomposition is less complete and occurs via electronic excitation. acs.org

Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 26040
Carbon monoxide 281
Iron 23925
Helium 23987
Neon 6254
Argon 23968
Krypton 5462444
Nickel carbonyl 9261
Tungsten hexacarbonyl 14920
Iron tetracarbonyl diiodide 139049

Structural Elucidation and Spectroscopic Characterization of Iron Pentacarbonyl

Gas Phase and Solid State Structural Investigations

The determination of the precise atomic arrangement in both the gaseous and solid states of iron pentacarbonyl has been crucial for understanding its chemical bonding and reactivity.

Elucidation of Molecular Geometry (D₃h vs. C₄ᵥ)

The molecular structure of this compound was a subject of vigorous debate for many years, with the primary question being whether it adopts a trigonal bipyramidal (D₃h) or a square-based pyramidal (C₄ᵥ) geometry. acs.orgnih.gov Early gas-phase electron diffraction (GED) studies in 1939 provided evidence favoring the D₃h structure. acs.orgnih.gov However, the possibility of a C₄ᵥ structure continued to be considered until as late as 1958. acs.orgnih.gov The debate was largely settled after the crystal structure was reported, confirming the trigonal bipyramidal arrangement. acs.org In this D₃h structure, the iron atom is surrounded by five carbon monoxide ligands, with three in equatorial positions and two in axial positions, and the Fe–C–O linkages are linear. wikipedia.org

Subsequent gas-phase electron diffraction studies have further refined the understanding of its geometry. These investigations have confirmed that in the gaseous state, the equatorial Fe-C bonds are longer than the axial Fe-C bonds. nih.gov This is a notable difference from its structure in the crystalline state. nih.gov While in the gas phase the molecule predominantly exhibits D₃h symmetry, studies in various aromatic solvents at room temperature have shown that a significant percentage of molecules possess C₂ᵥ or C₄ᵥ symmetry. acs.orgresearcher.life The C₄ᵥ structure is understood to be a transition state in the Berry pseudorotation process, a mechanism that allows for the interchange of axial and equatorial CO groups. wikipedia.orgacs.orgresearcher.life This transition state can be stabilized in solution through interactions with solvent molecules. acs.orgresearcher.life

Neutron Powder Diffraction Studies of Solid-State Phases

Neutron powder diffraction has been a powerful tool for investigating the solid-state structure of this compound. acs.orgnih.govstfc.ac.uk These studies have provided detailed information about the crystal packing and molecular arrangement at various temperatures. nih.gov Rietveld refinement of neutron powder diffraction data collected at 200 K and 110 K shows good agreement with previous X-ray single-crystal diffraction results, confirming a monoclinic C2/c space group. acs.orgnih.goviucr.org Within this crystal structure, the Fe(CO)₅ molecule occupies a site with C₂ symmetry. acs.org

The neutron diffraction data also revealed that in the solid state, the axial Fe–C bonds are longer and the axial C–O bonds are shorter compared to their equatorial counterparts. nih.gov This is in contrast to the bond length differences observed in the gas phase. nih.gov

Discovery and Characterization of Novel Phase Transitions

Recent investigations using neutron powder diffraction have led to the discovery of a previously unknown phase transition in solid this compound at approximately 105 K. acs.orgnih.govresearchgate.netnih.gov This transition is characterized by a splitting of Bragg peaks in the diffraction patterns, indicating a reduction in crystal symmetry from the monoclinic C2/c phase to a triclinic P1̅ phase. acs.orgnih.gov This displacive ferroelastic phase transition is reversible and occurs at the same temperature upon both cooling and warming with no significant hysteresis. acs.org

The driving force for this phase transition is proposed to be the result of certain intermolecular contacts becoming shorter than the sum of their van der Waals radii upon cooling. nih.govresearchgate.netnih.gov This leads to increased electrostatic repulsion and induces a strain that breaks the crystal's symmetry. nih.govresearchgate.netnih.gov The transition is subtle, as there is no discontinuity or inflection observed in the unit-cell volume, which explains why it was not detected in earlier heat capacity measurements. acs.org Further studies using Raman spectroscopy under high pressure have identified additional solid polymorphs, denoted as phase I, II, and III, at pressures of 0.3 GPa, 1.5 GPa, and 4.9 GPa respectively at room temperature. researchgate.netresearchgate.netresearchgate.net

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, has been instrumental in characterizing the bonding and dynamic behavior of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound has been extensively studied. acs.orgnih.gov In the gas phase, where the D₃h selection rules are rigorously obeyed, the molecule exhibits characteristic ν(CO) stretching bands. wikipedia.orgaip.org For a D₃h symmetry, the infrared-allowed modes are of A₂″ and E′ symmetry. nih.gov

In the solid state, the lower site symmetry (C₂ in the C2/c phase and C₁ in the P1̅ phase) formally allows all vibrational modes to be active in the infrared spectrum. nih.gov The presence of two molecules in the primitive cell of each phase leads to a splitting of each mode into an in-phase and an out-of-phase combination, one of which is IR-allowed and the other Raman-allowed. nih.gov Despite the formal allowance of all modes, the spectra of the two solid phases look very similar, which is why the phase transition at 105 K was not previously detected by spectroscopic methods alone. acs.org The most comprehensive IR studies have involved the use of isotopomers such as ¹³C¹⁶O and ¹²C¹⁸O to aid in the assignment of vibrational modes. acs.orgnih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For a molecule with D₃h symmetry, the Raman-allowed modes are of A₁′, E′, and E″ symmetry, while the A₂′ mode is inactive in both IR and Raman spectra. nih.gov The combination of both techniques is crucial for a complete vibrational assignment. acs.orgcdnsciencepub.comaip.org

In the solid state, similar to IR spectroscopy, the lower site symmetry means that all modes are formally Raman-allowed. nih.gov Recent studies have utilized Raman spectroscopy over a wide temperature range, encompassing both solid phases and the liquid state, to complement the neutron diffraction data. nih.gov These measurements have helped to re-assign several of the vibrational modes. nih.govstfc.ac.uk For instance, in the solid phase at 120 K, Raman features are observed at 447 and 489 cm⁻¹. acs.org High-pressure Raman studies have been particularly insightful in identifying the pressure-induced phase transitions to solid polymorphs I, II, and III. researchgate.netresearchgate.net

Inelastic Neutron Scattering (INS) Spectroscopy for Vibrational Mode Assignment

Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for probing the vibrational modes of molecules. acs.org Unlike optical spectroscopies (infrared and Raman), INS is not governed by selection rules, meaning all vibrational modes are, in principle, observable. acs.orgnih.govstfc.ac.uk This is particularly advantageous for molecules like this compound, which possess a high degree of symmetry and, consequently, have vibration modes that are forbidden in both IR and Raman spectra. acs.orgnih.gov

Recent studies using INS have provided a more complete picture of the vibrational landscape of Fe(CO)₅, especially in the low-frequency region below 700 cm⁻¹, which corresponds to metal-carbonyl stretching and deformation modes. acs.orgnih.govresearchgate.net These investigations have led to the direct observation of all fundamental vibrations in this region for the first time and have resulted in the reassignment of several modes that were previously misidentified based on optical spectroscopy alone. nih.govstfc.ac.ukresearchgate.net

A comprehensive study combining high-resolution neutron powder diffraction and INS spectroscopy on solid Fe(CO)₅ revealed a previously unknown displacive ferroelastic phase transition at approximately 105 K. acs.orgnih.govstfc.ac.uknih.gov The structure changes from a known C2/c space group to a P1̅ structure. acs.orgnih.govnih.gov This transition is proposed to be driven by strain from intermolecular contacts becoming shorter than the sum of their van der Waals radii upon cooling. acs.orgnih.govnih.gov The INS data, collected for both solid phases and the liquid state, in conjunction with new Raman and IR spectra, enabled a definitive assignment of the vibrational modes. nih.govstfc.ac.uk

Interestingly, density functional theory (DFT) calculations, which are often used to support spectral assignments, provided a poor description of the experimental INS spectra for Fe(CO)₅. stfc.ac.ukresearchgate.netnih.gov This discrepancy highlights the complexity of the vibrational dynamics in this molecule and underscores the importance of experimental techniques like INS for accurate structural and vibrational analysis. stfc.ac.uk

Isotopic Studies and Force Field Derivation

Isotopic substitution is a classic technique used to aid in the assignment of vibrational spectra and to derive detailed force fields, which describe the forces between atoms in a molecule. In the case of this compound, studies have been conducted using isotopes of both iron (⁵⁴Fe) and carbon (¹³C). acs.orgnih.govaip.orgresearchgate.net

By measuring the infrared spectra of ⁵⁴Fe(CO)₅ and comparing them to the naturally abundant isotopomer, researchers have been able to observe shifts in the vibrational frequencies. aip.org These measured isotopic shifts can then be compared to shifts calculated using various theoretical force fields, providing a means to validate and refine these models. aip.orgdntb.gov.ua

Similarly, ¹³C substitution has been employed to probe the C-O stretching region of the spectrum. researchgate.net By increasing the ¹³C content through an exchange reaction, it is possible to identify and assign the C-O stretching frequencies of the different isomeric forms of Fe(¹²CO)₅₋ₙ(¹³CO)ₙ. researchgate.net This data allows for the calculation of the infrared-inactive C-O stretching frequencies of the parent Fe(¹²CO)₅ molecule and the determination of the approximate force constants within the C-O stretching force field. researchgate.net These calculated force constants can then be used to predict the stretching frequencies for the entire series of ¹³C-substituted molecules, which have shown very good agreement with experimental isotopic spectra. researchgate.net

A comprehensive force field for Fe(CO)₅ was derived by combining the infrared spectra of ¹²C¹⁶O, ¹³C¹⁶O, and ¹²C¹⁸O isotopomers with Raman data. acs.orgnih.gov This approach, particularly in the gas phase where selection rules are more rigorously obeyed, allows for more straightforward assignments. acs.orgnih.gov However, a limitation of gas-phase studies is that modes forbidden in both IR and Raman spectroscopy remain unobservable and must be inferred from overtone and combination bands. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, has been instrumental in revealing the dynamic nature of this compound. acs.orgwhiterose.ac.uk A key observation, first made in 1958, is that the ¹³C NMR spectrum of Fe(CO)₅ shows only a single resonance, even at temperatures as low as -170 °C. acs.orgwhiterose.ac.uk This indicates that the axial and equatorial carbonyl ligands are undergoing a rapid exchange process on the NMR timescale, making them appear equivalent. acs.orgwhiterose.ac.uk

This fluxional behavior is widely accepted to occur via a mechanism known as Berry pseudorotation. acs.orgwhiterose.ac.uk More subtle NMR experiments have estimated the rate of this CO scrambling to be approximately 1.1 x 10¹⁰ s⁻¹ at room temperature, with a very low activation energy of about 1.13 kcal mol⁻¹. whiterose.ac.uk

While standard NMR provides information on the averaged structure, more advanced techniques can probe the dynamics. For instance, the isolation of the open-shell this compound cation, [Fe(CO)₅]•⁺, allowed for its characterization by various spectroscopic methods, including NMR. d-nb.info In this case, only the signals for the anion were visible in the ¹⁹F, ²⁷Al, and ¹³C NMR spectra, as the paramagnetic nature of the cation broadens the signals of the coordinated ligands beyond detection. d-nb.info

In related iron carbonyl clusters, such as Fe₃(CO)₁₂, ¹³C NMR also shows a single resonance in solution down to low temperatures, despite the presence of multiple distinct carbonyl environments in the solid state, indicating rapid ligand exchange. psu.edu Solid-state NMR, specifically ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, has been used to distinguish between bridging and terminal carbonyl groups in the solid phase of such clusters. psu.edu

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Electronic Structure and Reaction Mechanisms

X-ray Absorption Near-Edge Structure (XANES) spectroscopy at the iron K-edge is a powerful element-specific probe of the electronic structure and local coordination environment of the iron center in Fe(CO)₅. acs.orgacs.orgnih.govresearchgate.netnih.gov This technique is highly sensitive to the oxidation state and geometry of the metal, making it valuable for understanding reaction mechanisms in situ. acs.orgacs.orgnih.govresearchgate.netnih.gov

Theoretical calculations, such as time-dependent density functional theory (TDDFT), have been employed to interpret the features of the Fe K-edge XANES spectrum. acs.orgacs.orgnih.govresearchgate.netnih.gov The pre-edge region of the spectrum exhibits distinct peaks that are assigned to electronic transitions. Specifically, two pre-edge peaks, labeled P₁ and P₂, are primarily attributed to the Fe(1s) → Fe–C(σ) and Fe(1s) → Fe–C(π) transitions, respectively. acs.orgacs.orgnih.govresearchgate.netnih.gov These transitions are dominated by quadrupole transitions. acs.orgnih.gov

The intensity of these pre-edge features is sensitive to the molecular geometry. acs.orgacs.orgnih.govresearchgate.netnih.gov Simulations have shown that a change in geometry from the ground state trigonal bipyramidal (D₃h) symmetry to a square pyramidal (C₄v) transition state results in a significant decrease (around 30%) in the intensity of the P₂ peak. acs.orgacs.orgnih.govresearchgate.netnih.gov This indicates that the π-bonding interaction between the iron and the carbonyl ligands is sensitive to geometric changes. acs.orgacs.orgnih.govresearchgate.netnih.gov

The main absorption edge and the white line region of the XANES spectrum are assigned to transitions from the Fe(1s) core level to unoccupied Fe(4p) orbitals, which are mixed with carbon 2p orbitals. acs.orgacs.orgnih.govresearchgate.netnih.gov By analyzing changes in the XANES spectra during reactions, it is possible to monitor the excitation of Fe(CO)₅ and the formation of reaction intermediates. acs.org

Other Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals. While the parent Fe(CO)₅ molecule is diamagnetic and therefore EPR-silent, its radical cation, [Fe(CO)₅]•⁺, is paramagnetic and has been successfully characterized by EPR. d-nb.infonih.gov

The open-shell [Fe(CO)₅]•⁺ cation was generated through single-electron oxidation of neutral Fe(CO)₅ and isolated as a salt with a weakly coordinating anion. d-nb.infonih.gov Continuous-wave (cw) EPR measurements of the solid salt at 100 K provided the g-values, which were in good agreement with values calculated using DFT. d-nb.info The EPR spectrum of the radical cation in solution indicated the presence of two components: one corresponding to the uncoordinated [Fe(CO)₅]•⁺ and another shifted to lower g-values, attributed to a solvent adduct. d-nb.info

EPR has also been used to study paramagnetic species generated during the pyrolysis of mixtures containing this compound. researchgate.net These studies investigate the formation of nanoparticles and have identified EPR signals from various organic radicals and soot, with the intensity of the radical signal correlating with the iron concentration. researchgate.net

Mössbauer spectroscopy, specifically ⁵⁷Fe Mössbauer spectroscopy, is a highly sensitive technique for probing the nuclear environment of iron atoms. It provides information about the oxidation state, spin state, and coordination geometry of iron. osti.gov

Early Mössbauer studies on Fe(CO)₅ at 78 K showed significant resonance absorption. osti.gov The observed isomer shift and quadrupole splitting were consistent with the trigonal bipyramidal structure of the molecule. osti.gov The isomer shift is influenced by the s-electron density at the nucleus and provides insights into the chemical bonding. rsc.org

The technique has been widely applied to a range of iron carbonyl derivatives, including anions and hydrides. rsc.org A systematic trend is observed where an increase in the negative charge on an iron carbonyl cluster leads to a progressive decrease in the isomer shift. rsc.org This reflects changes in the bonding and electron density at the iron center. rsc.org

Mössbauer spectroscopy has also been used to characterize the products of the thermal decomposition of Fe(CO)₅, revealing the formation of small particles of a metallic glass. aps.org Furthermore, in studies of more complex iron carbonyl clusters like Fe₃(CO)₁₂, Mössbauer spectroscopy can distinguish between different iron sites within the same molecule and provide information on their vibrational anisotropy through the temperature-dependent asymmetry of the quadrupole doublets (the Goldanskii-Karyagin effect). mst.edu The technique has also proven valuable in characterizing mixed-valence iron carbonyl clusters. nih.gov

Reactivity and Reaction Mechanisms of Iron Pentacarbonyl

Ligand Dynamics and Exchange Processes

The fluxional nature of iron pentacarbonyl in solution is a key characteristic, primarily governed by the rapid exchange of its carbonyl (CO) ligands. This dynamic behavior is crucial for understanding its reactivity.

Berry Pseudorotation Mechanism and Activation Barriers

The primary mechanism for CO ligand scrambling in this compound is the Berry pseudorotation. aip.org This process involves a low-energy transition from its ground-state trigonal bipyramidal (D₃h) geometry to a square-based pyramidal (C₄v) intermediate, which then returns to the D₃h structure, resulting in the exchange of axial and equatorial CO ligands. aip.orgresearchgate.net This intramolecular rearrangement is exceptionally fast due to a very low activation energy barrier. aip.org

Experimental and computational studies have sought to quantify this barrier. Linear infrared spectroscopy of this compound in a supercritical xenon solution determined the activation barrier to be 2.5 ± 0.4 kcal mol⁻¹. acs.orgresearchgate.netwhiterose.ac.ukacs.orgfigshare.com This value is in good agreement with various Density Functional Theory (DFT) calculations, which predict a barrier in the range of 2.0 to 2.3 kcal mol⁻¹. acs.orgresearchgate.netwhiterose.ac.ukwhiterose.ac.uk An earlier study using 2D IR measurements reported a slightly lower value of 1.6 ± 0.3 kcal mol⁻¹. acs.orgresearchgate.netwhiterose.ac.uk The low magnitude of this barrier explains the observation of only a single line in the ¹³C NMR spectra even at temperatures as low as -170 °C, indicating that the CO exchange is extremely rapid on the NMR timescale. acs.org

Method Activation Barrier (Eₐ) for Berry Pseudorotation
Linear Infrared Spectroscopy (in supercritical Xe)2.5 ± 0.4 kcal mol⁻¹
Density Functional Theory (DFT) Calculations2.0 to 2.3 kcal mol⁻¹
2D Infrared Spectroscopy1.6 ± 0.3 kcal mol⁻¹
Nuclear Magnetic Resonance (NMR) Experiment~1.13 kcal mol⁻¹ (rate of ~1.1x10¹⁰ s⁻¹ at room temp)

This table presents a summary of experimentally and computationally determined activation barriers for the Berry pseudorotation in this compound.

CO Ligand Scrambling Dynamics in Solution

The rapid scrambling of CO ligands is a defining feature of this compound's behavior in solution. acs.org This dynamic exchange, facilitated by the low-energy Berry pseudorotation, ensures that the axial and equatorial CO groups are in constant, rapid equilibrium. libretexts.org Studies in supercritical xenon have shown that the scrambling dynamics can be quantitatively analyzed through temperature-dependent spectral line shapes in linear infrared spectroscopy. acs.orgacs.org While the molecule largely maintains a D₃h symmetry in the gas phase, interactions with solvents can influence its structure. researchgate.netacs.org For instance, in some aromatic solvents, a significant percentage of molecules may adopt a distorted C₂v or C₄v symmetry at room temperature due to weak interactions with solvent molecules stabilizing the transition state of the pseudorotation. researchgate.net However, computational studies on the interaction between this compound and xenon found the effect of these interactions on the ligand scrambling process to be negligible. acs.orgwhiterose.ac.uk

Photochemistry and Photodissociation Mechanisms

The photochemistry of this compound is a rich field, characterized by the light-induced loss of CO ligands and the formation of highly reactive, coordinatively unsaturated intermediates.

Ultrafast Photolysis and Sequential Decarbonylation

Upon irradiation with ultraviolet (UV) light, this compound undergoes rapid decarbonylation. rsc.orgresearchgate.netosti.govresearchgate.netwikipedia.org Ultrafast spectroscopic studies have shown that excitation at around 266 nm leads to the sequential loss of two CO ligands. osti.govresearchgate.netchemrxiv.orgosti.govnih.gov The initial step is the formation of the iron tetracarbonyl, Fe(CO)₄, which occurs on a femtosecond timescale. osti.govaip.org This is followed by the loss of a second CO ligand to produce iron tricarbonyl, Fe(CO)₃. osti.govresearchgate.netosti.gov Time-resolved studies have identified that the dissociation to Fe(CO)₄ occurs in less than 100 femtoseconds, with the subsequent dissociation to Fe(CO)₃ happening on a picosecond timescale, specifically around 3.3 ps. osti.govaip.org Photodissociation at higher energies, such as with 199 nm light, can result in the prompt production of Fe(CO)₃ within approximately 0.25 picoseconds. osti.govosti.gov

Excitation Wavelength Photoproduct Formation Timescale
~266 nmFe(CO)₄< 100 fs
~266 nmFe(CO)₃ (from Fe(CO)₄)~3 ps
199 nmFe(CO)₃~0.25 ps

This table summarizes the timescales for the sequential decarbonylation of this compound upon UV photolysis at different wavelengths.

Formation and Reactivity of Unsaturated Iron Carbonyl Intermediates (e.g., Fe(CO)x)

The photolytic loss of CO ligands generates coordinatively unsaturated iron carbonyl intermediates, such as Fe(CO)₄ and Fe(CO)₃. rsc.orgresearchgate.netuvic.ca These 16- and 14-electron species are highly reactive due to their electronic and steric unsaturation, making them potent electrophiles. uvic.canih.gov The Fe(CO)₄ intermediate, in particular, can readily react with a wide range of molecules, including alkanes, alkenes, and alcohols, to undergo oxidative addition reactions. researchgate.netnih.gov This reactivity is fundamental to many of the synthetic applications of this compound. researchgate.net In the absence of other substrates, these unsaturated intermediates can react with the parent Fe(CO)₅ or dimerize, leading to the formation of polynuclear iron carbonyls like diiron nonacarbonyl (Fe₂(CO)₉). wikipedia.org The reactivity of these intermediates is also influenced by their spin state. nih.gov

Intersystem Crossing Pathways and Spin State Reactivity (Singlet vs. Triplet Fe(CO)₄)

A crucial aspect of this compound's photochemistry is the interplay between different electronic spin states. rsc.orgnih.gov While the ground state of Fe(CO)₅ is a singlet, photolysis can lead to the formation of Fe(CO)₄ in both singlet (¹Fe(CO)₄) and triplet (³Fe(CO)₄) states. rsc.orgresearchgate.net The ground state of the Fe(CO)₄ fragment is the triplet state (³B₂). researchgate.netaip.org

Oxidative Addition Reactions Following Photodissociation

The photochemistry of this compound, Fe(CO)₅, is a well-studied area, primarily due to its applications in photocatalysis and chemical synthesis. rsc.org A key aspect of its reaction under UV irradiation is the photolytic dissociation of a carbon monoxide (CO) ligand, which generates a coordinatively unsaturated 16-electron intermediate, iron tetracarbonyl, Fe(CO)₄. rsc.orgrsc.org This highly reactive intermediate can exist in either a singlet or triplet state and readily undergoes oxidative addition reactions with various molecules. rsc.orgrsc.orgresearchgate.net

Theoretical studies have shown that upon irradiation with UV light, Fe(CO)₅ rapidly loses a CO molecule to form the Fe(CO)₄ intermediate. rsc.orgrsc.orgresearchgate.net The triplet state of Fe(CO)₄ is considered to play a more significant role in the formation of the final oxidative addition product, such as Fe(CO)₄(H)(SiMe₃), while the singlet state plays a lesser role. rsc.orgrsc.orgresearchgate.net The vacant coordination site on the singlet Fe(CO)₄ can, however, interact weakly with solvent molecules to form detectable alkyl-solvated iron complexes. rsc.orgrsc.orgresearchgate.net

The process of oxidative addition involves the insertion of the metal center into a covalent bond. For instance, the photochemically generated Fe(CO)₄ can react with molecules possessing C-X bonds (where X can be H, CH₃, or Cl). researchgate.netresearchgate.net The reaction barrier for this oxidative addition decreases as the hybridization of the carbon atom changes from sp³ to sp² to sp. researchgate.net Studies have shown that both η²-olefin and vinyl hydride complexes can be formed when Fe(CO)₄ reacts with olefins like ethylene (B1197577). acs.org Interestingly, the vinyl hydride complex is often the kinetically favored product, while the olefin adduct is thermodynamically more stable. acs.org

Ultrafast infrared spectroscopy has provided further insights into the photodissociation dynamics. Excitation at 265 nm leads to the sequential dissociation of Fe(CO)₅ to form iron tricarbonyl, Fe(CO)₃, via a short-lived Fe(CO)₄ intermediate. aip.orgosti.gov At a shorter wavelength of 199 nm, the prompt formation of Fe(CO)₃ occurs within 0.25 picoseconds through several accessible energetic pathways. aip.orgosti.gov

The general requirements for oxidative addition include the availability of vacant coordination sites on the metal complex and suitable orbitals for bond formation. mathabhangacollege.ac.in An 18-electron complex like Fe(CO)₅ itself is not a good candidate for direct oxidative addition without prior ligand dissociation. mathabhangacollege.ac.in

Substitution Reactions with Lewis Bases and Ligand Preferences

This compound undergoes substitution reactions where one or more carbon monoxide ligands are replaced by other Lewis bases (L). wikipedia.orgchemeurope.com This leads to the formation of a wide array of derivatives with the general formula Fe(CO)₅₋ₓLₓ. wikipedia.orgchemeurope.com Common substituting Lewis bases include isocyanides, tertiary phosphines, arsines, and alkenes. wikipedia.orgchemeurope.com

Typically, only one or two CO ligands are displaced. wikipedia.orgchemeurope.com However, certain strong acceptor ligands, such as phosphorus trifluoride (PF₃) and some isocyanides, can lead to tetra- and even pentasubstitution. wikipedia.orgchemeurope.com These substitution reactions can be initiated by various means, including photochemically or through the use of catalysts like sodium hydroxide (B78521) (NaOH) or sodium borohydride (B1222165) (NaBH₄). wikipedia.orgchemeurope.com The catalytic mechanism involves the nucleophilic attack of the catalyst on a CO ligand, which in turn labilizes another CO ligand for substitution. wikipedia.org

The reaction of Fe(CO)₅ with dienes results in the formation of (diene)Fe(CO)₃ complexes, where two CO ligands are replaced by the two olefinic bonds of the diene. wikipedia.org Notable examples include the reactions with norbornadiene and 1,3-butadiene. wikipedia.org

Studies on the reaction of methyl complexes of iron(II) with Lewis bases have shown two possible reaction pathways for CO insertion. One path involves the insertion of CO followed by the attack of the incoming ligand, while the second path involves ligand exchange followed by the insertion reaction. psu.edu The predominant pathway is dependent on the nature and concentration of the Lewis base. psu.edu

The substitution pattern can also be influenced by steric factors. In heterobimetallic complexes containing iron, the substitution of phosphine (B1218219) ligands can be selective and appears to be sterically controlled. cdnsciencepub.com

Formation and Reactivity of Radical Cation Species

The formation of the this compound radical cation, [Fe(CO)₅]⁺•, and its subsequent fragmentation can be induced by various methods, including electron impact and collisions with singly and multiply charged ions. acs.orgresearchgate.net The appearance energies for the formation of Fe(CO)ₙ⁺ (where n = 0–5) from the neutral parent molecule have been determined to increase from 8.45 eV for Fe⁺ to 14.65 eV for Fe(CO)₅⁺. acs.org

The five highest occupied molecular orbitals (HOMOs) of Fe(CO)₅ are dominated by the iron d orbitals. acs.org Consequently, electron transfer from these orbitals primarily leads to the formation of fragments containing Fe⁺. acs.org In contrast, electron transfer from lower-lying orbitals can result in a more even distribution of charge between the CO⁺ and Fe⁺ fragments. acs.org

The reactivity of these radical species is a subject of interest. An electron-transfer strategy utilizing low-valent this compound has been developed to generate alkyl radical species from alkyl iodides. nih.gov This system, involving Fe(CO)₅, 1,10-phenanthroline, and diisopropylamine, facilitates the synthesis of various cyclic organic compounds through 5-exo cyclization reactions of the generated alkyl radical intermediates. nih.gov Electrochemical and photophysical studies support a mechanism that involves electron transfer from the low-valent iron reductant to the alkyl iodide. nih.gov

In the gas phase, the ion-molecule reactions of this compound can lead to the formation of polynuclear clusters containing up to four iron atoms. osti.gov

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of this compound is a process that has been studied under various conditions, from ultrahigh vacuum on surfaces to higher pressures in the gas phase. aip.orgcapes.gov.br The decomposition generally proceeds by the sequential loss of carbon monoxide ligands. govinfo.gov

On surfaces like Ni(100), Fe(CO)₅ adsorbs molecularly at low temperatures. aip.org Upon thermal activation, it undergoes complete decarbonylation to deposit elemental iron. aip.org Evidence suggests a stepwise mechanism that may involve the formation of surface-bound tetracarbonyl and tricarbonyl intermediates. aip.org

In the gas phase, the decomposition kinetics can be influenced by both surface reactions and gas-phase diffusion, depending on the temperature. capes.gov.br At temperatures up to about 200°C, the rate is primarily controlled by the kinetics of the adsorbed carbonyl on the surface. capes.gov.br At higher temperatures, gas-phase diffusional resistance becomes the controlling factor. capes.gov.br The decomposition can be accelerated by the presence of certain gaseous catalysts, such as H₂, NO, PF₃, PH₃, NH₃, or halogens. google.com

Kinetic modeling of the thermal decomposition of Fe(CO)₅ has provided detailed insights into the elementary steps. researchgate.netacs.org The initial decomposition of Fe(CO)₅ to Fe(CO)₄ and CO is a crucial, rate-limiting step. researchgate.netacs.org In a CO atmosphere around 800 K, the formation and consumption of iron atoms are significantly influenced by the chemistry of Fe(CO)₂, particularly through reactions like Fe(CO)₂ ⇌ FeCO + CO and Fe + Fe(CO)₂ ⇌ Fe₂(CO) + CO. researchgate.netacs.org

The decomposition can also lead to the formation of iron oxide nanoparticles if oxygen is present in the system. nih.gov The CO produced during decomposition can act as a reducing agent, potentially reducing Fe₃O₄ to FeO. nih.gov The decomposition pathways can be complex, leading not only to the desired products but also to degradation pathways that form deactivated iron species. scholaris.ca

Interactive Data Table: Key Reactions in the Thermal Decomposition of Fe(CO)₅

ReactionDescriptionTemperature Range (°C)
Fe(CO)₅(g) → Fe(s) + 5CO(g)Overall decomposition to solid iron and carbon monoxide gas.> 200 google.com
Fe(CO)₅(ads) → Fe(CO)₄(ads) + CO(g)Initial surface-mediated decarbonylation step.< 200 capes.gov.br
Fe(CO)₄(ads) → Fe(CO)₃(ads) + CO(g)Further surface-mediated decarbonylation.< 200
Fe(CO)₅ + Fe(CO)₄ → Fe₂(CO)₉Formation of diiron nonacarbonyl.-

Catalytic Applications and Mechanisms Involving Iron Pentacarbonyl

Homogeneous Catalysis

Iron pentacarbonyl is a notable catalyst precursor for the hydrogenation of olefins and alkenes. The catalytic process is complex, involving various labile π- and σ-complexes, hydrides, and dihydrides. acs.org Photochemically activated this compound is known to catalyze the hydrogenation of simple alkenes through two primary proposed mechanisms: a molecular mechanism and a radical mechanism. acs.org

The molecular mechanism involves the sequential replacement of two carbonyl ligands by hydrogen and the unsaturated olefin ligand. acs.org In contrast, the radical mechanism proceeds through iron carbonyl hydride radicals, which have been identified by electron paramagnetic resonance (EPR). acs.org

Theoretical studies using Density Functional Theory (DFT) have explored the potential energy surfaces for the gas-phase reactions of ethylene (B1197577) with potential iron-containing reagents. These studies indicate that the hydrogenation pathways, whether molecular or radical, are highly stereoselective and dependent on the spin configurations of the initial reactants. acs.org Key intermediates in these processes include various isomers of tricarbonyliron hydrogenates, such as dihydrides and dihydrogen complexes. acs.org The reaction can also be initiated by the association of ethylene with dihydrogen tricarbonyliron complexes. acs.org

Research on the hydrogenation of cyclohexene (B86901) and 1-hexene (B165129) using iron carbonyls as catalyst precursors has identified intermediates like [Fe(CO)₄(olefin)] and the allyl-hydrido complex [HFe(CO)₃(π-allyl)]. researchgate.net In the case of 1-hexene, a competition between isomerization and hydrogenation is observed, with the isomerization rate being significantly higher than the hydrogenation rate. researchgate.net

Table 1: Comparison of Proposed Mechanisms for Alkene Hydrogenation by this compound

MechanismKey FeaturesIdentified Intermediates
Molecular Sequential replacement of CO ligands by H₂ and alkene. acs.orgHFe(CO)₃(C₂H₅), dihydride and dihydrogen complexes. acs.org
Radical Involves EPR-identified iron carbonyl hydride radicals. acs.orgIron carbonyl hydride radicals. acs.org

This compound is an effective catalyst for the water-gas shift reaction (WGSR), which converts carbon monoxide and water into carbon dioxide and hydrogen (CO + H₂O ⇌ CO₂ + H₂). The reaction mechanism, particularly in the gas phase with a hydroxide (B78521) ion (OH⁻), has been analyzed using DFT methods. acs.orgnih.gov

The dominant catalytic cycle involves the iron hydride complex, [FeH(CO)₄]⁻, as a crucial intermediate. acs.orgnih.gov This species has been experimentally observed. The reaction pathway is sensitive to pressure. At low to moderate pressures, associative mechanisms are not favored. acs.orgnih.gov However, at high pressures, a side reaction can occur, leading to the formation of formic acid (HCOOH) instead of the complete conversion to H₂ and CO₂. acs.orgnih.gov

Revised mechanistic studies, also at the DFT-B3LYP level, have proposed a more detailed reaction pathway, identifying additional intermediates and transition states. nih.gov These studies confirm the importance of the initial reaction of Fe(CO)₅ with OH⁻ and propose a cycle that proceeds through several distinct iron-containing species. nih.govresearchgate.net

Table 2: Key Aspects of the Fe(CO)₅-Catalyzed WGSR

ConditionDominant Pathway/ProductKey Intermediate
Low/Moderate Pressure Conversion to H₂ and CO₂. acs.orgnih.gov[FeH(CO)₄]⁻. acs.orgnih.gov
High Pressure Formation of formic acid (HCOOH). acs.orgnih.gov[FeH(CO)₄]⁻. acs.org

Iron catalysts, often derived from precursors like this compound, are employed in carbonyl-alkyne and carbonyl-olefin metathesis reactions, which are powerful methods for forming new carbon-carbon bonds. mdpi.com These reactions represent a more sustainable and cost-effective alternative to catalysts based on precious metals. mdpi.com

Carbonyl-Alkyne Metathesis: This reaction involves the exchange of fragments between a carbonyl group and an alkyne. Iron(III) chloride (FeCl₃) has been successfully used to catalyze the intramolecular alkyne-carbonyl metathesis of biaryl substrates containing both alkyne and acetal (B89532) units, leading to the synthesis of nine-membered rings. nih.gov

Carbonyl-Olefin Metathesis: This reaction creates a new olefin from a carbonyl and an alkene. The first catalytic ring-closing carbonyl-olefin metathesis was achieved using FeCl₃ as a catalyst under mild conditions. mdpi.com This approach has a broad scope and is operationally simple. acs.org Mechanistic studies, including kinetic and computational analyses, suggest that the reaction proceeds through an iron(III)-mediated asynchronous, concerted [2+2]-cycloaddition to form an oxetane (B1205548) intermediate. nih.gov This oxetane is considered the turnover-limiting intermediate in the catalytic cycle. nih.govresearchgate.net Depending on the substrate, the mechanism can also follow a stepwise cationic pathway. mdpi.com

Iron-catalyzed reductive amination is an important industrial process for producing amines from aldehydes or ketones. rsc.org this compound itself can be used as a reducing agent in hydrogen-free reductive amination reactions. This method is solvent-free and does not require an external hydrogen source or other additives. researchgate.net It has been shown to be effective for a wide range of aldehydes and ketones, including those with functional groups that are typically prone to reduction, such as benzyloxy moieties, aromatic bromides, and nitriles. researchgate.net

The reaction generally involves the condensation of the carbonyl compound with an amine to form an imine or enamine, which is then hydrogenated. rsc.org While many systems use dihydrogen gas, the use of Fe(CO)₅ as the reductant provides an alternative pathway. rsc.orgresearchgate.net Other iron-based catalytic systems have also been developed for reductive amination using ammonia (B1221849) and hydrogen, demonstrating broad applicability and good functional group tolerance. d-nb.infosci-hub.se

Table 3: Substrate Scope in Hydrogen-Free Reductive Amination using Fe(CO)₅

Substrate TypeFunctional Group ToleranceReference
AldehydesBenzyloxy, aromatic bromides, aromatic nitriles. researchgate.net researchgate.net
KetonesAliphatic ketones, acetophenone, 2-adamantanone. researchgate.net researchgate.net

This compound is an effective homogeneous catalyst for the positional and geometrical isomerization of olefins. lsu.edunih.gov Dating back to the 1960s, Fe(CO)₅ has been used for the double bond isomerization in molecules like fatty acids and esters. nih.govd-nb.info The process typically involves the migration of the double bond to a more thermodynamically stable internal position (trans-isomer). nih.gov

The isomerization of alkenes catalyzed by iron complexes can proceed through two main mechanisms: researchgate.net

π-Allyl Mechanism (1,3-hydride shift): This mechanism is believed to operate in reactions promoted by this compound. It requires a coordinatively unsaturated metal complex and involves the formation of an Fe(η³-allyl)(H) intermediate. nih.govresearchgate.net

Alkyl Mechanism (1,2-hydride shift): This is a more classical mechanism involving the insertion of the olefin into an iron-hydride bond followed by β-hydride elimination. researchgate.net

For example, Fe(CO)₅ has been shown to be a highly selective catalyst for the conversion of alpha-olefins to internal olefins. lsu.edu

Hydroformylation, or the oxo process, is an industrial reaction that converts alkenes, carbon monoxide, and hydrogen into aldehydes. mt.com While catalysts based on cobalt and rhodium are common, iron-based catalysts, often derived from precursors like this compound, offer a more sustainable alternative. bridgewater.eduresearchgate.net

The general mechanism involves the formation of an active catalyst species, often a hydridoiron carbonyl complex such as [HFe(CO)₄]⁻. bridgewater.edu The key steps include:

Coordination of the alkene to the iron center.

Migratory insertion of the alkene into the Fe-H bond, which can occur in two ways, leading to either a linear or a branched alkyl-iron intermediate. mt.comethz.ch

CO insertion into the iron-alkyl bond to form an acyl-iron complex. bridgewater.edu

Reaction with H₂ to release the aldehyde product and regenerate the active catalyst.

The regioselectivity (linear vs. branched aldehyde) is a critical aspect and is influenced by reaction conditions and ligand choice. ethz.ch For instance, using a hydridoiron carbonyl precatalyst with a phosphine (B1218219) ligand can lead to the hydroformylation of various olefins. Mechanistic investigations suggest that the active catalytic species in such systems can be an iron dihydride complex, [H₂Fe(CO)₂(PPh₃)₂], and that the reaction may proceed through an Fe(0) to Fe(II) electron transfer process. researchgate.net

Active Species in Catalytic Cycles (e.g., Fe(CO)3, Fe(CO)4)

In the catalytic applications of this compound, particularly in combustion and organic synthesis, the parent molecule, Fe(CO)₅, is typically a precursor to the catalytically active species. Upon thermal or photolytic activation, this compound undergoes sequential loss of carbon monoxide (CO) ligands, generating coordinatively unsaturated iron carbonyl fragments such as Fe(CO)₄ and Fe(CO)₃. These species are highly reactive and readily participate in catalytic cycles.

While Fe(CO)₅ itself can be a source of iron(0), its derivatives, triiron dodecacarbonyl (Fe₃(CO)₁₂) and diiron nonacarbonyl (Fe₂(CO)₉), are also significant in catalysis and can be formed from Fe(CO)₅. wikipedia.org Fe₂(CO)₉, for instance, is a more reactive source of Fe(0) than Fe(CO)₅. wikiwand.com In the context of flame chemistry, the decomposition of Fe(CO)₅ leads to the formation of gas-phase iron atoms. researchgate.net These atoms can then react with oxidizing species to form iron oxides and hydroxides, which are key players in catalytic cycles. researchgate.net For example, in methane (B114726) flames, Fe(CO)₅ addition leads to the formation of species like FeO and FeOH, which are central to the catalytic recombination of H and OH radicals. nsc.ru While the direct catalytic roles of Fe(CO)₃ and Fe(CO)₄ are often transient and part of the initial decomposition pathway, they are crucial intermediates in the generation of the more persistent catalytic species observed in various processes.

Influence on Combustion Processes

This compound has been extensively studied for its significant impact on combustion processes, where it can act as a potent flame inhibitor. nist.gov Its effectiveness, however, can vary depending on the flame type and conditions. researchgate.net

The primary mechanism by which this compound inhibits flames is through homogeneous gas-phase chemistry. nist.govosti.gov Upon introduction into a flame, Fe(CO)₅ decomposes, leading to the formation of iron-containing species that catalytically remove key radical species like hydrogen (H) atoms and hydroxyl (OH) radicals from the flame front. nsc.ruosti.gov This catalytic cycle effectively slows down the chain-branching reactions that sustain the combustion process, thereby reducing the burning velocity. nist.gov The inhibition is particularly strong at low concentrations of the additive. researchgate.net However, the effectiveness can diminish at higher concentrations, potentially due to the condensation of iron-containing species, which removes them from the gas-phase catalytic cycle. nist.govosti.gov

The flame inhibition by this compound is primarily attributed to catalytic cycles that scavenge important flame radicals. Two main cycles have been identified:

H-atom Scavenging Cycle: This cycle is considered the dominant inhibition pathway in hydrocarbon flames, such as those of methane. govinfo.gov It involves the catalytic recombination of H atoms through reactions with iron oxide (FeO) and iron hydroxide (FeOH) species. nsc.ru The cycle effectively converts highly reactive H atoms into less reactive species. govinfo.gov

O-atom Scavenging Cycle: In flames with a high concentration of oxygen atoms, such as carbon monoxide-hydrogen (CO-H₂) flames, a catalytic cycle that converts O atoms into O₂ molecules becomes the primary mode of inhibition. govinfo.govosti.gov This cycle involves the reaction sequence:

Fe + O₂ + M ↔ FeO₂ + M

FeO₂ + O ↔ FeO + O₂

FeO + O ↔ Fe + O₂

This O-atom cycle is less significant in methane flames. govinfo.gov The H-atom cycle is also active in CO-H₂ flames but is of secondary importance. govinfo.gov The O-atom cycle tends to saturate at lower inhibitor concentrations (around 100 ppm), while the H-atom cycle saturates at much higher concentrations (around 400 ppm). govinfo.govosti.gov

Catalytic CyclePrimary Radical ScavengedDominant Flame TypeKey Iron SpeciesSaturation Concentration
H-atom ScavengingHMethane/HydrocarbonFeO, FeOH~400 ppm
O-atom ScavengingOCO-H₂Fe, FeO, FeO₂~100 ppm

The inhibitory action of this compound is highly dependent on the specific fuel and oxidizer system.

Methane-Air Flames: In premixed methane-air flames, Fe(CO)₅ is a highly effective inhibitor, primarily through the H-atom scavenging catalytic cycle. nist.govgovinfo.gov Numerical simulations have shown good agreement with experimental results at low inhibitor concentrations. osti.gov

CO-H₂-O₂-N₂ Flames: In these flames, the dominant inhibition mechanism shifts to the O-atom scavenging cycle. govinfo.govosti.gov The degree of inhibition is related to the fraction of net H- and O-atom destruction through the iron species catalytic cycles. govinfo.gov

Ethanol (B145695) Flames: When compared to methane flames, the addition of this compound is found to be less effective in reducing soot precursors in ethanol flames. acs.org An enhanced production of acetaldehyde (B116499) is observed in ethanol flames under these catalytic conditions. acs.org

The effectiveness of inhibition also depends on whether the inhibitor is added to the fuel or the oxidizer stream in diffusion flames. For instance, in counterflow diffusion flames, adding Fe(CO)₅ to the air stream results in strong inhibition at low concentrations, while its effectiveness is less pronounced when added to the fuel stream. nist.gov

Computational and Theoretical Investigations of Iron Pentacarbonyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively applied to investigate various properties of iron pentacarbonyl, offering a balance between computational cost and accuracy.

Calculation of Structural Parameters and Vibrational Frequencies

DFT calculations have been instrumental in determining the structural parameters of this compound. Numerous studies have focused on the molecule's D₃h symmetric structure, examining the differences between axial and equatorial Fe-C and C-O bond lengths. acs.orgwhiterose.ac.uk In the solid state, neutron powder diffraction data between 10 and 240 K have been used to refine structural models, confirming that axial Fe-C bonds are longer and C-O bonds are shorter than their equatorial counterparts. nih.gov

DFT has also been employed to calculate the vibrational frequencies of this compound. acs.orgwhiterose.ac.uk However, these calculations have faced challenges in accurately reproducing experimental spectra. researchgate.net For instance, periodic-DFT calculations of the solid-state structure have been used to support the assignment of vibrational modes, yet significant discrepancies with experimental data have been noted. nih.gov

Table 1: Comparison of Experimental and DFT Calculated Vibrational Frequencies (cm⁻¹) for this compound This table is interactive. You can sort and filter the data.

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Reference
A₂" (CO stretch) 2024.57 Varies with functional acs.orgresearchgate.net
E' (CO stretch) 2002.98 Varies with functional acs.orgresearchgate.net
Other Modes Below 800 Poorly described by DFT nih.govresearchgate.net

Elucidation of Potential Energy Surfaces for Reactions

The potential energy surfaces of reactions involving this compound have been a key area of investigation using DFT. Understanding these surfaces is crucial for determining the mechanisms of various chemical transformations. rsc.org For example, the photochemical CO-dissociation reaction pathways for Fe(CO)₅ have been extensively studied. rsc.org Theoretical studies have explored the intermediates and transition structures in both singlet and triplet states to explain the reaction routes following UV irradiation. rsc.org

These investigations have revealed that upon irradiation, Fe(CO)₅ can lose a CO molecule to form a 16-electron iron tetracarbonyl species in either a singlet or triplet state. rsc.org The triplet state of Fe(CO)₄ has been identified as playing a vital role in the formation of the final oxidative addition product. rsc.org

Prediction of Activation Barriers for Ligand Exchange

DFT calculations have been successfully used to predict the activation barriers for ligand exchange processes in this compound, most notably the Berry pseudorotation. acs.orgwhiterose.ac.uk This intramolecular process involves the exchange of axial and equatorial carbonyl ligands. Various DFT methods have calculated the activation energy for this process to be in the range of 2.0 to 2.3 kcal mol⁻¹. acs.org These theoretical predictions are in good agreement with experimental values obtained from techniques such as 2D IR spectroscopy, which determined the activation energy to be approximately 1.6 ± 0.3 kcal mol⁻¹. acs.orgaip.org

Table 2: Activation Energy (Eₐ) for Berry Pseudorotation in this compound This table is interactive. You can sort and filter the data.

Method Activation Energy (kcal mol⁻¹) Reference
DFT Calculations 2.0 - 2.3 acs.org
2D IR Spectroscopy (Experimental) 1.6 ± 0.3 acs.orgaip.org
Linear IR Spectroscopy (Experimental) 2.5 ± 0.4 acs.orgwhiterose.ac.uk

Solid-State DFT Calculations for Phase Transitions

In the solid state, this compound undergoes a displacive ferroelastic phase transition at approximately 105 K. nih.govresearchgate.net Solid-state DFT calculations have been employed to support the analysis of this transition from a C2/c to a P1̅ structure. nih.gov This phase transition is believed to be driven by the shortening of certain intermolecular contacts to less than the sum of their van der Waals radii, leading to increased electrostatic repulsion and a resulting strain that breaks the crystal's symmetry. nih.govresearchgate.net High-precision powder diffraction data has enabled the description of this strain in terms of a second-rank tensor. nih.gov

Challenges in DFT Accuracy for this compound Spectroscopic Prediction

Despite its successes, DFT faces significant challenges in accurately predicting the spectroscopic properties of this compound. researchgate.netacs.org While calculated geometries often show good agreement with experimental values, the computed vibrational spectra, particularly in the region below 800 cm⁻¹, are often poorly described. nih.govresearchgate.net This discrepancy has led to the rejection of some computationally-based revisions to spectral assignments. acs.org The reasons for these inaccuracies in DFT are not fully understood, presenting an ongoing challenge for computational chemists. acs.org Anharmonic DFT calculations have also shown inconsistencies with experimental findings regarding anharmonic shifts in vibrational modes. aip.org

Ab Initio Molecular Dynamics Simulations for Reaction Pathways

Ab initio molecular dynamics (AIMD) simulations offer a powerful tool for exploring the reaction pathways of complex systems like this compound. These simulations can provide insights into the stability of various species and the dynamics of chemical reactions. For instance, AIMD has been used to confirm the stability of carbonyl species on iron surfaces against decomposition. researchgate.net By simulating the system at the atomic level, AIMD can help to elucidate the intricate steps involved in reactions such as the formation of this compound on metallic surfaces. researchgate.net

Mechanistic Demystification of Formation and Reactivity

Computational studies have been instrumental in elucidating the complex mechanisms governing the formation and reactivity of this compound, particularly its photochemical reactions. The primary photochemical process for Fe(CO)₅ is the dissociation of a carbon monoxide (CO) ligand upon UV irradiation, which generates a highly reactive, coordinatively unsaturated 16-electron intermediate, iron tetracarbonyl (Fe(CO)₄). rsc.org Theoretical models have provided deep insights into this process and the subsequent reactivity of the Fe(CO)₄ fragment. rsc.org

Theoretical studies using methods such as the Complete Active Space Self-Consistent Field (CASSCF) have mapped out the potential energy surfaces for the photochemical CO-dissociation. rsc.org These model studies indicate that upon absorbing UV light, Fe(CO)₅ rapidly loses a CO molecule to generate Fe(CO)₄, which can exist in either a singlet or a triplet electronic state. rsc.org Calculations have shown that the triplet state of Fe(CO)₄ is the electronic ground state and plays a crucial role in the subsequent reactions, such as oxidative addition. rsc.org The singlet-triplet energy difference for Fe(CO)₄ has been calculated to be approximately 25.8 kcal mol⁻¹. rsc.org

The dissociation of a CO ligand is the foundational step for many substitution reactions where CO is replaced by other Lewis bases. wikipedia.org Fe(CO)₅ is also known to be highly fluxional due to the low energy barrier of the Berry pseudorotation, a process that interchanges the axial and equatorial CO ligands. uvic.ca Density functional theory (DFT) calculations have estimated this activation barrier to be in the range of 2.0 to 2.3 kcal mol⁻¹, which aligns well with experimental values. whiterose.ac.ukacs.org This low barrier facilitates the rapid scrambling of CO ligands observed in NMR spectroscopy. acs.org

Calculated Energetic and Mechanistic Data for Fe(CO)₅ Photochemistry rsc.org
ParameterComputational MethodCalculated ValueSignificance
Fe(CO)₄ Singlet-Triplet Energy DifferenceMP2-CAS/Def2-SVP//CASSCF/Def2-SVP25.8 kcal mol⁻¹Indicates the triplet state is the ground state and vital for reactivity.
Activation Barrier (Fe-S₀-Cpx to Fe-S₀-TS1)MP2-CAS/Def2-SVP//CAS(14,10)/Def2-SVP84.3 kcal mol⁻¹High barrier for the singlet state oxidative addition pathway.
Energy Barrier (Fe-T₁-Min to Fe-T₁-TS1)CASSCF2.8 kcal mol⁻¹Low barrier for CO bond breaking from the triplet state intermediate.

Theoretical Analysis of Spectroscopic Features (e.g., XANES)

Theoretical analysis provides an indispensable framework for interpreting the complex spectroscopic features of this compound. X-ray Absorption Near-Edge Structure (XANES) spectroscopy at the Fe K-edge is a powerful technique for probing the electronic structure, oxidation state, and coordination environment of the iron center. bohrium.comacs.orgacs.org Computational methods, particularly time-dependent density functional theory (TDDFT), have been successfully employed to simulate and assign the features observed in the experimental XANES spectra of Fe(CO)₅. bohrium.comacs.orgresearchgate.netnih.gov

The Fe K-edge XANES spectrum of Fe(CO)₅ is characterized by distinct pre-edge peaks and a prominent white line. bohrium.com Theoretical calculations have been crucial in assigning these features to specific electronic transitions. bohrium.comacs.org

Pre-edge Peaks: The pre-edge region typically contains two discernible peaks, labeled P1 and P2. TDDFT calculations have assigned these peaks primarily to transitions from the Fe(1s) core level to unoccupied molecular orbitals with significant metal 3d character. bohrium.com Specifically, P1 is attributed mainly to the Fe(1s) → Fe–C(σ) transition, while P2 corresponds to the Fe(1s) → Fe–C(π) transition. bohrium.comacs.orgresearchgate.netnih.gov These transitions are predominantly quadrupole-allowed. acs.orgnih.gov

Rising Edge and White Line: The intense absorption feature known as the white line, along with the rising edge, is assigned to dipole-allowed transitions from the Fe(1s) orbital to unoccupied 4p orbitals, often mixed with ligand orbitals (Fe(1s) → Fe(4p) mixing with C(2p)). bohrium.comacs.orgresearchgate.netnih.gov

Furthermore, theoretical simulations have demonstrated that the XANES spectrum is highly sensitive to the geometry of the Fe(CO)₅ molecule. bohrium.comacs.orgresearchgate.netnih.gov The ground state of this compound has a trigonal bipyramidal (D₃h) symmetry. acs.org Computational studies have simulated the spectrum for this D₃h geometry and also for a square pyramidal (C₄v) structure, which represents the transition state in the Berry pseudorotation mechanism. bohrium.comresearchgate.net These simulations revealed that transforming the geometry from D₃h to C₄v symmetry results in a significant (~30%) decrease in the intensity of the P2 pre-edge peak. bohrium.comacs.orgresearchgate.netnih.gov This finding indicates that the π-bonding between the iron and the CO ligands is sensitive to changes in molecular geometry, providing a powerful link between spectroscopic features and the molecule's dynamic behavior. bohrium.comacs.orgresearchgate.netnih.gov

Theoretical Assignment of Fe K-edge XANES Features for Fe(CO)₅ bohrium.comacs.orgresearchgate.netnih.gov
Spectral FeaturePrimary Electronic TransitionNature of TransitionGeometric Sensitivity
Pre-edge Peak P1Fe(1s) → Fe–C(σ)Quadrupole-allowedLess sensitive to D₃h → C₄v change
Pre-edge Peak P2Fe(1s) → Fe–C(π)Quadrupole-allowed~30% intensity decrease in C₄v vs. D₃h
Rising Edge / White LineFe(1s) → Fe(4p) (mixing with C(2p))Dipole-allowedSensitive to changes in Fe-CO bonding

Synthesis and Characterization of Iron Pentacarbonyl Derivatives

Substitution Derivatives (e.g., Fe(CO)4L, Fe(CO)3L2)

The substitution of carbonyl (CO) ligands in iron pentacarbonyl, Fe(CO)₅, by other ligands (L), typically phosphines or phosphites, is a fundamental route to a wide array of derivatives. These reactions can be induced by thermal, photochemical, or sonochemical methods to yield mono- and disubstituted products, such as Fe(CO)₄L and Fe(CO)₃L₂. researchgate.netillinois.edu

High-intensity ultrasound, or sonolysis, provides an effective method for producing these derivatives. The sonochemical process is believed to involve the transient formation of coordinatively unsaturated iron carbonyl species, such as Fe(CO)₄ and Fe(CO)₃, resulting from acoustic cavitation. illinois.edu These reactive intermediates then readily react with available ligands. For example, the sonolysis of Fe(CO)₅ in the presence of a ligand L (phosphine or phosphite) yields both Fe(CO)₄L and Fe(CO)₃L₂. illinois.edu The ratio of these products can be influenced by the concentration of the substituting ligand. illinois.edu A general mechanism for this sonochemical substitution is outlined below:

Scheme 1: Sonochemical Ligand Substitution of Fe(CO)₅

Step Reaction
1 Fe(CO)₅ → Fe(CO)₅₋ₙ + nCO (Sonolysis)
2 Fe(CO)₄ + L → Fe(CO)₄L
3 Fe(CO)₃ + L → Fe(CO)₃L
4 Fe(CO)₃L + L → Fe(CO)₃L₂

Adapted from Suslick et al., 1983. illinois.edu

Photochemical methods are also widely employed. For instance, mixed-ligand complexes of the type trans-Fe(CO)₃L¹L² (where L¹ and L² are different phosphine (B1218219) or phosphite (B83602) ligands) can be synthesized. researchgate.net One approach involves the UV irradiation of a benzene (B151609) solution containing Fe(CO)₄L¹ and a second ligand, L². researchgate.net The resulting disubstituted complexes typically exhibit a trigonal bipyramidal geometry. researchgate.net Spectroscopic analysis, including ⁵⁷Fe Mössbauer and ³¹P NMR, is crucial for characterizing these complexes and understanding the nature of the Fe-P bond. researchgate.net Studies on ruthenium analogues, such as the photolysis of [Ru₃(CO)₁₂] in the presence of phosphine ligands to yield [Ru(CO)₄L] and trans-[Ru(CO)₃L₂], provide comparative insights into the reactivity of Group 8 metal carbonyls. rsc.org

Cyclopentadienone Iron Carbonyl Complexes

(Cyclopentadienone)iron tricarbonyl complexes, often denoted as [(CPD)Fe(CO)₃], are a significant class of derivatives known for their stability and catalytic applications. rsc.orgresearchgate.net A primary synthetic route involves the reaction of diynes with an iron carbonyl source, such as this compound (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉). unimi.itwiley-vch.de This process is a [2+2+1] cycloaddition where two alkyne molecules and one CO ligand combine on the iron center to form the cyclopentadienone ring, which remains coordinated to an Fe(CO)₃ moiety. wiley-vch.de

For example, the reaction of cyclooctyne (B158145) with Fe(CO)₅ in toluene (B28343) at 90°C yields [bis(hexamethylene)cyclopentadienone]iron tricarbonyl with a respectable 56% yield. unimi.it Temperature control is important in this synthesis to minimize side reactions like alkyne trimerization. unimi.it Microwave irradiation can also be utilized to promote the cyclocarbonylation of diynes with Fe(CO)₅ to form these complexes. digitellinc.com

An alternative synthesis involves reacting pre-formed cyclopentadienones with an iron carbonyl source. rsc.org For instance, 2,3-dipiperidino-4,5-diarylcyclopentadienones react with Fe₂(CO)₉ in toluene at 110°C to produce the corresponding [(CPD)Fe(CO)₃] complexes in moderate to good yields (66–84%). rsc.org These complexes are typically air-stable yellow solids. rsc.org

The versatility of these synthetic methods allows for the preparation of a wide range of substituted cyclopentadienone complexes, including those with tethered functional groups like alcohols, which can be used for further synthetic elaborations. digitellinc.comresearchgate.net

Iron Carbonyl Cluster Anions (e.g., [HFe₃(CO)₁₁]⁻) as Precursors

Iron carbonyl cluster anions serve as valuable and versatile precursors in synthesis. The triiron dodecacarbonyl cluster, Fe₃(CO)₁₂, though poorly soluble in many organic solvents, can be readily converted into a highly soluble and useful precursor. rsc.orgresearchgate.net By reacting solid Fe₃(CO)₁₂ with a primary alkylamine, such as 1-dodecylamine (DDA), under mild heating in an inert atmosphere, the anionic cluster hydrido-undecacarbonyltriferrate, [HFe₃(CO)₁₁]⁻, is formed. rsc.orgresearchgate.net This reaction transforms the insoluble green solid into a dark-red solution, making it a convenient substitute for the highly toxic and volatile Fe(CO)₅ in many applications. researchgate.net

The formation of the [HFe₃(CO)₁₁]⁻ anion is confirmed by techniques such as FTIR spectroscopy, which shows characteristic CO stretching frequencies distinct from the starting Fe₃(CO)₁₂. rsc.org This soluble anionic precursor solution can then be used directly in the thermolytic synthesis of nanoparticles, including iron (Fe), iron-cobalt (Fe₁₋ₓCoₓ), and iron-platinum (Fe₁₋ₓPtₓ) nanoparticles. rsc.orgresearchgate.net

These cluster anions are also investigated as catalyst precursors. uvic.ca For example, [HFe₃(CO)₁₁]⁻ has been studied as a precursor for catalysts in hydrogenation reactions. uvic.ca Furthermore, larger iron carbonyl cluster anions, such as the dianion [Fe₆(μ₆-C)(CO)₁₆]²⁻, can be synthesized and used as building blocks for lower nuclearity clusters or heterometallic clusters, highlighting their utility as inorganic synthons. nih.gov

Alkyl Derivatives of Iron Carbonyl Complexes

Alkyl derivatives of iron carbonyls are key intermediates in many organometallic reactions. researchgate.net A common synthetic strategy involves the reaction of an anionic iron carbonyl complex with an alkyl halide. acs.org For example, the reaction of the antimony-iron cluster anion [Sb{Fe(CO)₄}₄]³⁻ with alkyl halides leads to the formation of alkylated antimony-iron carbonyl complexes through a sequential alkylation mechanism. acs.org

Another important class of alkyl derivatives is based on the cyclopentadienyliron dicarbonyl fragment, often abbreviated as Fp (Fp = (η⁵-C₅H₅)Fe(CO)₂). The reaction of the Fp anion, [Fp]⁻, with alkyl halides (RX) is a standard method for synthesizing Fp-alkyl complexes, Fp-R. A direct route to phosphine-substituted alkyl derivatives, (η⁵-C₅H₅)Fe(CO)(PPh₃)(alkyl), involves the reaction of (η⁵-C₅H₅)Fe(CO)(PPh₃)I with alkyl lithium salts. tandfonline.com This method has been used to prepare n-butyl, iso-butyl, and sec-butyl derivatives. tandfonline.com

The reactivity of these iron-alkyl complexes is extensive and includes important transformations like CO insertion and electrophilic cleavage. researchgate.net For instance, the reaction of certain alkyl complexes with sulfur dioxide can lead to the insertion of SO₂ into the iron-carbon bond. researchgate.net

Table of Synthesized Alkyl Iron Carbonyl Derivatives

Precursor Alkylating Agent Product Reference
(η⁵-C₅H₅)Fe(CO)(PPh₃)I n-Butyl lithium (η⁵-C₅H₅)Fe(CO)(PPh₃)(n-butyl) tandfonline.com
(η⁵-C₅H₅)Fe(CO)(PPh₃)I iso-Butyl lithium (η⁵-C₅H₅)Fe(CO)(PPh₃)(iso-butyl) tandfonline.com
(η⁵-C₅H₅)Fe(CO)(PPh₃)I sec-Butyl lithium (η⁵-C₅H₅)Fe(CO)(PPh₃)(sec-butyl) tandfonline.com

Stereochemical Nonrigidity in Derivatives

Many derivatives of this compound are stereochemically nonrigid, meaning they undergo rapid intramolecular rearrangements that interchange the positions of their ligands. This dynamic process is often referred to as fluxionality. wikipedia.org this compound itself is a classic example, exhibiting fluxional behavior via a mechanism known as Berry pseudorotation. wikipedia.orgnumberanalytics.com This process exchanges the axial and equatorial carbonyl ligands in its trigonal bipyramidal structure so rapidly that on the NMR timescale at room temperature, all five CO ligands appear equivalent. wikipedia.org

This nonrigidity extends to its derivatives. Substituted iron carbonyls containing bidentate ligands have been synthesized and studied by multinuclear magnetic resonance to probe their dynamic behavior. acs.org Even complex cluster derivatives exhibit this property. For example, the tri-iron cluster octacarbonyl-µ₃-(1,3,6-trimethylhexa-1,3,5-triene-1,5-diyl)-triangulo-tri-iron, formed from the reaction of Fe₃(CO)₁₂ with methylacetylene, is shown by ¹H and ¹³C NMR spectra to be stereochemically non-rigid in solution. rsc.org

The study of stereochemical non-rigidity is crucial for understanding the reactivity and mechanisms of catalytic processes involving these complexes. numberanalytics.com The ability of ligands to rapidly change positions can influence reaction pathways and selectivity. numberanalytics.com Variable-temperature NMR and infrared spectroscopy are primary tools for quantitatively studying the frequencies and energetics of these ligand exchange processes. researchgate.net

Environmental and Safety Research Implications Research Focus

Formation Potential in Industrial Environments (e.g., Syngas)

The formation of iron pentacarbonyl, a volatile and toxic compound, is a significant concern in various industrial processes where carbon monoxide (CO) comes into contact with iron or steel surfaces. tandfonline.com Its presence has been reported in gas manufacturing, and its removal is often necessary to prevent issues like soot formation during combustion. tandfonline.com The potential for its formation exists in environments such as illuminating gas that has passed through iron pipes, as well as in water gas and coal gas stored underground. tandfonline.com Furthermore, this compound can form in gases containing carbon monoxide that are held under pressure in steel cylinders. tandfonline.comresearchgate.net

In the context of synthesis gas (syngas), which is a mixture primarily of hydrogen and carbon monoxide, the conditions are often conducive to the formation of this compound. researchgate.netresearchgate.net It can be produced by the reaction of carbon monoxide with steel materials in process equipment or with iron present in the hydrocarbonaceous feedstock used for gasification. google.com This phenomenon, known as carbonyl corrosion, can lead to metal loss, thinning of pipelines, poisoning of catalysts, and contamination of sensitive industrial equipment. researchgate.netresearchgate.net

Computational modeling studies, such as those using density functional theory (DFT), have provided deeper insights into the formation mechanism. researchgate.net Research suggests that the formation is favored by the presence of Fe adatoms (iron atoms on the surface) and high CO surface coverage. researchgate.net The proposed mechanism involves the reaction of adsorbed CO molecules with an Fe adatom to form iron tricarbonyl, which then moves on top of the CO adlayer and reacts with gaseous CO to ultimately form and release this compound gas. researchgate.net

Thermodynamic Analysis of Formation

The formation of this compound from elemental iron and carbon monoxide is governed by thermodynamic principles that dictate the maximum possible concentration under specific conditions. tandfonline.comtandfonline.com The reaction is reversible:

Fe(s) + 5CO(g) ⇌ Fe(CO)₅(g) tandfonline.com

Thermodynamic analysis allows for the calculation of equilibrium concentrations across a wide range of temperatures, pressures, and carbon monoxide concentrations. tandfonline.comtandfonline.com Temperature exerts a dual, opposing influence on the process. tandfonline.com While higher temperatures increase the reaction velocity, they also decrease the thermodynamic driving force as the equilibrium concentration of this compound falls. tandfonline.com

Conversely, pressure plays a significant role in stabilizing the molecule. core.ac.uk Since the formation reaction involves a decrease in the number of moles of gas, an increase in total pressure favors the formation of this compound and stabilizes it over a broader temperature range. core.ac.uk This allows the process to be operated at higher temperatures where reaction kinetics are more favorable. core.ac.uk The interplay of these factors is critical for predicting and controlling the potential for this compound formation in industrial systems. tandfonline.com

Table 1: Thermodynamic Factors Influencing this compound Formation

FactorEffect on FormationRationale
Temperature Complex; increase in reaction rate but decrease in equilibrium concentration. tandfonline.comHigher temperature increases kinetic speed but shifts equilibrium away from the product (Le Chatelier's principle). tandfonline.com
Pressure Favors formation. tandfonline.comcore.ac.ukAn increase in pressure shifts the equilibrium toward the side with fewer moles of gas, which is the product side. core.ac.uk
CO Concentration Favors formation. tandfonline.comHigher partial pressure of carbon monoxide increases the reaction rate, which is proportional to the square of the CO partial pressure. tandfonline.com
Surface Condition Inhibits formation. tandfonline.comAn iron oxide film on the steel surface inhibits the reaction, particularly at lower temperatures and pressures. tandfonline.com

Advanced Analytical Techniques for Environmental Detection

The detection and quantification of this compound in industrial and environmental settings are crucial for safety and process control. A range of analytical methods has been developed for this purpose. An inexpensive and reproducible technique involves sampling the gas stream through bubblers containing a solvent to trap the this compound, followed by analysis using spectrophotometry. tandfonline.comtandfonline.com

More advanced and sensitive techniques are employed for online monitoring and trace-level detection. google.comgoogle.com These include:

Infrared Spectroscopy (IR): Used for online analysis of metal carbonyl content in gas mixtures. google.com

Fourier Transform Infrared Spectrometry (FTIR): A powerful method for monitoring this compound in air and has been used to determine its presence in the mainstream smoke from cigarette models. google.comnih.gov

Gas Chromatography (GC): Cryogenic gas chromatography can be used to separate this compound from other components in a gas sample. google.com

Mass Spectrometry (MS): Often coupled with GC (GC-MS) or Inductively Coupled Plasma (ICP-MS), this technique provides high sensitivity and specificity for identifying and quantifying this compound. google.com

Atomic Absorption Spectrophotometry (AAS): This method can be used to measure the iron concentration in a collected sample, from which the concentration of this compound can be calculated. google.com

One specific spectrophotometric method involves passing the gas sample through traps to condense or absorb the this compound, which is then measured at 235 mμ in a methanol (B129727) solution. researchgate.net

Table 2: Analytical Techniques for this compound Detection

TechniquePrincipleApplication
Spectrophotometry Measures absorbance of a colored solution formed after trapping. tandfonline.comGeneral evaluation of exposures. tandfonline.com
Infrared Spectroscopy (IR) On-line analysis based on characteristic IR absorption bands. google.comContinuous monitoring in industrial gas streams. google.com
Fourier Transform Infrared Spectrometry (FTIR) High-resolution infrared spectral analysis. google.comnih.govMonitoring in air; research applications. google.comnih.gov
Gas Chromatography - Mass Spectrometry (GC-MS) Separation by GC followed by detection with MS. google.comHighly sensitive and specific analysis of complex gas mixtures. google.com
Atomic Absorption Spectrophotometry (AAS) Measures iron concentration after sample collection. google.comAccurate quantification of total iron from the carbonyl. google.com

Research on Decomposition Products and their Fate

This compound is unstable and decomposes under various conditions, including exposure to heat and light. nih.gov Thermal decomposition at high temperatures or during combustion results in the formation of carbon oxides and iron oxides, such as ferric oxide. nih.govnih.gov Upon exposure to light, it can slowly convert to diiron nonacarbonyl (Fe₂(CO)₉) and carbon monoxide. nih.gov The decomposition can also yield very pure, fine iron particles. nih.gov

Research into the decomposition mechanisms has explored various scenarios. Studies on the decomposition over surfaces like Grafoil (a form of graphite) have shown the production of small metallic iron particles. acs.org Photolytic (light-induced) decomposition of this compound adsorbed on zeolites has also been investigated, with research suggesting the formation of species like Fe₂(CO)₉ within the zeolite cavities rather than naked iron clusters as the primary product. uni-muenchen.de

Furthermore, research has examined the fragmentation patterns of isolated, gas-phase this compound induced by collisions with singly and multiply charged ions. acs.org This work is relevant to focused ion beam-induced deposition processes. The results show that the interaction leads to the release of CO groups, a process that dissipates a significant amount of energy. acs.org

Remediation Research Related to Iron-containing Precursors

Research into environmental remediation often focuses on iron-based materials, which can be synthesized from various iron-containing precursors. This field is relevant as it addresses the management of iron compounds that could, under certain conditions, act as sources for the formation of this compound or other contaminants. A significant area of research is the use of nanoscale zerovalent iron (nZVI) particles for environmental cleanup. epa.gov These nanoparticles have a large surface area and high reactivity, making them effective for the transformation and detoxification of a wide range of contaminants, including chlorinated organic solvents and organochlorine pesticides. epa.gov

These reactive nanoparticles can be synthesized from common, inexpensive precursors such as salts of Fe(II) and Fe(III). epa.gov "Green synthesis" approaches are also being explored, using natural materials like red earth as an iron precursor and plant extracts (e.g., from tea leaves) as reducing agents to produce iron oxide nanoparticles for water remediation. researchgate.netredalyc.org This method is noted for being inexpensive, non-hazardous, and environmentally friendly. researchgate.net

Another area of development involves modifying iron-based materials to enhance their remedial properties. For instance, modifying zerovalent iron with lower-valent forms of sulfur (a process known as sulfidation) can make the materials more effective for contaminant transformation in groundwater remediation and water treatment. acs.org

Q & A

Q. What are the critical safety protocols for handling iron pentacarbonyl in laboratory settings?

this compound is highly toxic, pyrophoric, and sensitive to air and light. Safe handling requires:

  • Engineering controls : Use fume hoods with adequate ventilation to prevent vapor accumulation .
  • Personal Protective Equipment (PPE) : Wear sealed safety goggles, flame-resistant lab coats, and nitrile gloves. Respiratory protection (e.g., NIOSH-approved respirators) is mandatory if ventilation is insufficient .
  • Storage : Store in sealed, light-resistant containers under inert gas (e.g., nitrogen) at temperatures below 25°C, away from oxidizers, acids, and halogens .
  • Spill management : Use inert absorbents (e.g., sand) for containment. Avoid water or compressed air during cleanup .

Q. How is this compound synthesized, and what are its key purity considerations?

this compound is typically synthesized via direct reaction of finely divided iron with carbon monoxide (CO) at elevated pressures (100–200 atm) and temperatures (150–200°C): Fe+5COFe(CO)5\text{Fe} + 5\text{CO} \rightarrow \text{Fe(CO)}_5 Purity is ensured by fractional distillation under inert atmospheres to remove residual iron carbonyls (e.g., Fe₂(CO)₉) and CO . Impurities can catalyze unintended decomposition, affecting downstream applications .

Q. What thermodynamic parameters are essential for modeling this compound reactions, and how are they determined?

Key thermodynamic properties include:

ParameterValueMethodReference
ΔfH° (liquid)-766.09 kJ/molCalorimetry
ΔcH° (liquid)-1614.6 ± 6.3 kJ/molCombustion calorimetry
S° (liquid)337.08 J/mol·KThird-law entropy calculations
These values are critical for predicting reaction spontaneity and optimizing conditions (e.g., decomposition kinetics) .

Advanced Research Questions

Q. What mechanistic insights into UV-induced photodissociation of this compound have been gained through ultrafast spectroscopy?

Ultrafast IR spectroscopy (265 nm excitation) revealed:

  • A singlet excited state of Fe(CO)₄ forms within 100 fs, with subsequent CO ligand loss occurring in 1.2 ps .
  • Theoretical calculations (TDDFT) corroborate the role of solvent effects in stabilizing intermediates, contrasting with gas-phase dynamics . These findings guide the design of organometallic photocatalysts by elucidating ligand-loss pathways .

Q. How do IR spectroscopy and group theory resolve the electronic and geometric structure of this compound?

  • Symmetry analysis : Fe(CO)₅ adopts a trigonal bipyramidal geometry (D₃h symmetry), validated by polarized IR spectra showing ν(CO) stretching modes at 2015 cm⁻¹ (axial) and 2035 cm⁻¹ (equatorial) .
  • Berry pseudorotation : Dynamic interconversion between axial and equatorial CO ligands explains spectral broadening in solution-phase studies .

Q. What role does this compound play in synthesizing monodisperse FePt nanoparticles?

Fe(CO)₅ decomposition in oleic acid/oleyl amine yields FePt nanoparticles (3–10 nm):

  • Mechanism : Thermolysis at 200°C produces Fe atoms, which alloy with Pt from Pt(acac)₂ reduction .
  • Applications : Ferromagnetic FePt nanocrystal superlattices for high-density data storage, enabled by controlled size and composition .

Q. How does this compound act as a flame inhibitor in hydrocarbon combustion?

In methane-air flames, Fe(CO)₅ introduces Fe species that:

  • Scavenge H and OH radicals, reducing flame velocity by 40% at 500 ppm .
  • Form FeO nanoparticles, which catalyze recombination of chain carriers (e.g., H + O₂ → HO₂) .

Q. What catalytic strategies enhance the decomposition of this compound into high-purity iron?

Homogeneous gas-phase catalysts (e.g., NO) lower the activation energy for Fe(CO)₅ decomposition: Fe(CO)5NOFe+5CO\text{Fe(CO)}_5 \xrightarrow{\text{NO}} \text{Fe} + 5\text{CO} Process optimization at 250–300°C achieves >99% purity Fe for semiconductor applications .

Q. How can conflicting thermodynamic data for this compound be reconciled?

Discrepancies in ΔfH° values (e.g., -766.09 vs. -764.1 kJ/mol) arise from:

  • Experimental methods : Calorimetry vs. gas-phase ion cyclotron resonance .
  • Sample purity : Trace Fe₂(CO)₉ or CO contamination skews results . Consensus is achieved through multi-technique validation (e.g., combining combustion calorimetry and computational thermochemistry) .

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Iron pentacarbonyl

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